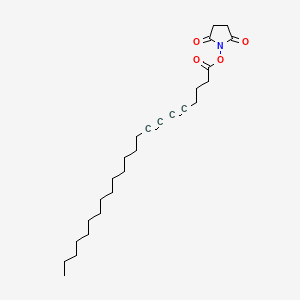
5,7-Docosadiynoic Acid N-Succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Docosadiynoic Acid N-Succinimide is a biochemical compound with the molecular formula C26H39NO4 and a molecular weight of 429.59 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a diynoic acid moiety and a succinimide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Docosadiynoic Acid N-Succinimide typically involves the reaction of 5,7-docosadiynoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Docosadiynoic Acid N-Succinimide can undergo various chemical reactions, including:
Substitution Reactions: The succinimide group can be replaced by other nucleophiles.
Oxidation and Reduction: The diynoic acid moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out in an aprotic solvent like dichloromethane.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of 5,7-docosadiynoic acid.
Oxidation and Reduction: Products include oxidized or reduced forms of the diynoic acid moiety.
Wissenschaftliche Forschungsanwendungen
5,7-Docosadiynoic Acid N-Succinimide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,7-Docosadiynoic Acid N-Succinimide involves its ability to form covalent bonds with nucleophiles. The succinimide group acts as an electrophile, facilitating the formation of stable amide or ester bonds. This property makes it useful in bioconjugation and labeling studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Docosadiynoic Acid: Lacks the succinimide group, making it less reactive in bioconjugation reactions.
N-Succinimidyl Esters: Similar in reactivity but may have different alkyl or aryl groups attached.
Uniqueness
5,7-Docosadiynoic Acid N-Succinimide is unique due to its combination of a diynoic acid moiety and a succinimide group, which provides a balance of reactivity and stability. This makes it particularly useful in proteomics research and other applications where selective covalent modification is required .
Eigenschaften
Molekularformel |
C26H39NO4 |
|---|---|
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) docosa-5,7-diynoate |
InChI |
InChI=1S/C26H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-14,19-23H2,1H3 |
InChI-Schlüssel |
HDVXHHDOINRKHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC#CC#CCCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















